molecular formula C21H21N3O3 B12385415 Quellenin

Quellenin

Cat. No.: B12385415
M. Wt: 363.4 g/mol
InChI Key: QVUGVMYAQOTVMJ-OALUTQOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Quellenin is primarily isolated from the deep-sea fungus Aspergillus species YK-76. The isolation process involves culturing the fungus in specific broths and extracting the compound through various chromatographic techniques . The detailed synthetic routes and reaction conditions for this compound are not extensively documented, as it is mainly obtained through natural extraction.

Industrial Production Methods

Currently, the industrial production of this compound is not well-established due to its recent discovery and the complexity of its natural extraction process. Further research and development are required to optimize the production methods for large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions

Quellenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction may produce reduced forms with different properties.

Scientific Research Applications

Quellenin has several scientific research applications, including:

    Chemistry: this compound serves as a lead compound for developing new anti-Saprolegnia agents.

    Biology: It is used to study the biological mechanisms of Saprolegnia parasitica and other related pathogens.

    Medicine: this compound has potential therapeutic applications in treating infections caused by Saprolegnia parasitica.

    Industry: It can be used in aquaculture to prevent and control saprolegniasis, thereby reducing economic losses.

Mechanism of Action

Quellenin exerts its effects by targeting specific molecular pathways in Saprolegnia parasitica. The exact mechanism involves inhibiting the growth and proliferation of the pathogen, thereby preventing the spread of infection. The molecular targets and pathways involved in this process are still under investigation, but initial studies suggest that this compound interferes with critical cellular processes in the pathogen .

Comparison with Similar Compounds

Quellenin is unique compared to other anti-Saprolegnia compounds due to its origin from deep-sea fungi and its potent activity against Saprolegnia parasitica. Similar compounds include:

This compound stands out due to its higher potency and unique structural features, making it a promising candidate for further development and research.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(3S,6S)-6-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C21H21N3O3/c1-24-19(10-13-6-8-15(25)9-7-13)20(26)23-18(21(24)27)11-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,18-19,22,25H,10-11H2,1H3,(H,23,26)/t18-,19-/m0/s1

InChI Key

QVUGVMYAQOTVMJ-OALUTQOASA-N

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O

Canonical SMILES

CN1C(C(=O)NC(C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O

Origin of Product

United States

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